3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
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Overview
Description
3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is an organic compound with a complex structure that includes phenyl, carbonyl, carbamothioyl, and benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(phenoxymethyl)benzoyl chloride with thiourea to form the carbamothioyl intermediate. This intermediate is then reacted with 3-aminobenzoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the carbamothioyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
- 3-[[[[4-(Phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid
Uniqueness
3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H18N2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-18-6-4-5-17(13-18)21(26)27)16-11-9-15(10-12-16)14-28-19-7-2-1-3-8-19/h1-13H,14H2,(H,26,27)(H2,23,24,25,29) |
InChI Key |
OLVROZHCSBWIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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